Chromium(0) hexacarbonyl

Catalog No.
S575705
CAS No.
13007-92-6
M.F
C6CrO6
M. Wt
220.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chromium(0) hexacarbonyl

CAS Number

13007-92-6

Product Name

Chromium(0) hexacarbonyl

IUPAC Name

carbon monoxide;chromium

Molecular Formula

C6CrO6

Molecular Weight

220.06 g/mol

InChI

InChI=1S/6CO.Cr/c6*1-2;

InChI Key

KOTQLLUQLXWWDK-UHFFFAOYSA-N

SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]

solubility

less than 1 mg/mL at 68° F (NTP, 1992)

Synonyms

chromium carbonyl, chromium hexacarbonyl

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]

The exact mass of the compound Chromium carbonyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 195323. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Chromium - Supplementary Records. It belongs to the ontological category of organochromium compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Chromium(0) hexacarbonyl (Cr(CO)6) is a highly volatile, zero-valent homoleptic metal carbonyl characterized by its colorless, air-stable crystalline form and its ability to sublime readily under vacuum [1]. In industrial and advanced laboratory procurement, Cr(CO)6 is primarily sourced as a low-temperature precursor for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of chromium, chromium oxide, and chromium carbide thin films [2]. Beyond materials science, it serves as the foundational starting material for synthesizing Fischer carbenes and (η6-arene)Cr(CO)3 complexes, providing an essential zero-valent chromium source that bypasses the need for the complex, high-pressure in situ reduction required by standard Cr(III) salts [3].

Substituting Cr(CO)6 with common Cr(III) salts (such as CrCl3) or other volatile organochromium complexes (such as Cr(acac)3) fundamentally alters process chemistry and film quality. CrCl3 requires aggressive reducing agents (e.g., aluminum or magnesium) and high carbon monoxide pressures to yield zero-valent chromium, and it leaves corrosive chloride residues that are unacceptable in high-purity metallurgical coatings [1]. Meanwhile, Cr(acac)3 requires deposition temperatures exceeding 400 °C, which degrades temperature-sensitive substrates [2]. Furthermore, for organometallic synthesis, only Cr(CO)6 provides the pre-formed zero-valent metal center and labile CO ligands necessary for direct π-coordination to arenes; attempting this with CrCl3 fails without multi-step, high-pressure reductive carbonylation [3].

Low-Temperature CVD Capabilities and Sublimation Thermodynamics

For the deposition of chromium-based thin films, Cr(CO)6 offers a significantly lower thermal budget compared to Cr(acac)3. Cr(CO)6 vaporizes efficiently with a sublimation enthalpy of 72.6 kJ/mol and enables CVD at temperatures as low as 150 °C (or 60 °C with UV irradiation) [1]. In contrast, achieving shiny, smooth films using Cr(acac)3 requires reaction temperatures above 400 °C [2]. This drastic reduction in required temperature prevents the thermal degradation of fragile substrates.

Evidence DimensionMinimum CVD temperature and sublimation enthalpy
Target Compound DataCVD at ≥ 150 °C (60 °C with UV); ΔH_sub = 72.6 ± 0.3 kJ/mol
Comparator Or BaselineCr(acac)3 requires temperatures ≥ 400 °C for smooth film deposition
Quantified DifferenceCr(CO)6 lowers the thermal budget for deposition by over 250 °C compared to the acetylacetonate alternative
ConditionsThermal and UV-assisted Chemical Vapor Deposition (CVD)

Procuring Cr(CO)6 is essential for depositing high-quality chromium-based thin films on thermally fragile substrates where high-temperature precursors would cause structural degradation.

Direct Synthesis of Arene-Chromium Tricarbonyl Complexes

Cr(CO)6 is the exclusive practical precursor for synthesizing (η6-arene)Cr(CO)3 complexes. By simply refluxing Cr(CO)6 with an arene in a solvent like dioxane, the complexes form directly via thermal ligand exchange [1]. In contrast, CrCl3 cannot directly coordinate arenes in this manner; it must first be reduced with metals like Mg or Al under high CO pressure just to form Cr(CO)6 [2]. The direct use of Cr(CO)6 bypasses these harsh, high-pressure reductive steps entirely.

Evidence DimensionSynthesis pathway for (η6-arene)Cr(CO)3
Target Compound DataDirect 1-step thermal ligand exchange (loss of 3 CO) at ambient pressure
Comparator Or BaselineCrCl3 requires multi-step reduction with Al/Mg and high-pressure CO to reach the required zero-valent state
Quantified DifferenceCr(CO)6 eliminates the need for high-pressure reactors and strong reductants, providing a direct 1-step route to arene activation
ConditionsRefluxing in coordinating solvents (e.g., dioxane) at 120 °C under inert atmosphere

Cr(CO)6 is the mandatory, non-substitutable starting material for synthesizing arene-chromium complexes used in advanced nucleophilic aromatic substitutions.

Halogen-Free Precursor for High-Purity Chromium Carbide Coatings

In the preparation of protective metallurgical coatings via CVD or DLI-CVD, Cr(CO)6 serves as a superior precursor to CrCl3 because it decomposes into zero-valent chromium and carbon monoxide, allowing for the deposition of compact chromium oxycarbides (CrxCy) with zero halogen contamination [1]. Using CrCl3 introduces trace chloride impurities that can act as corrosion initiation sites. Furthermore, Cr(CO)6 utilizes its own CO ligands as a tunable carbon source, achieving highly smooth, mirror-like surface morphologies without the complex organic residues left by acetylacetonate precursors [1].

Evidence DimensionPrecursor-derived impurities in deposited films
Target Compound Data0% halogen contamination; yields compact CrxCy coatings with mirror-like morphology
Comparator Or BaselineCrCl3 leaves trace chloride impurities; Cr(acac)3 introduces complex organic breakdown products
Quantified DifferenceCr(CO)6 completely eliminates chloride-induced corrosion pathways while providing an intrinsic, tunable carbon source
ConditionsDirect Liquid Injection Metal Organic Chemical Vapor Deposition (DLI-MOCVD) under atmospheric pressure

Eliminating trace halides is critical for aerospace and metallurgical protective coatings, making Cr(CO)6 the superior choice for maximizing corrosion resistance.

Low-Temperature CVD/ALD of Chromium Thin Films

Ideal for coating temperature-sensitive substrates (e.g., polymers or specialized alloys) where the >400 °C requirement of Cr(acac)3 is prohibitive, enabling deposition at temperatures as low as 150 °C [1].

Synthesis of Fischer Carbenes and Organometallic Reagents

The necessary starting material for reacting with organolithium reagents to form Fischer carbenes, enabling complex carbon-carbon bond formations in organic synthesis [2].

Preparation of (η6-Arene)Cr(CO)3 Complexes

Procured by synthetic laboratories to activate benzylic C-H bonds for deprotonation and subsequent palladium-catalyzed allylic substitutions, bypassing the need for high-pressure reduction of Cr(III) salts [2].

Halogen-Free Metallurgical Hard Coatings

Used in PECVD or DLI-CVD processes to deposit highly compact, corrosion-resistant chromium carbide (CrxCy) or chromium nitride (CrN) layers on aerospace components without chloride contamination[3].

Physical Description

Chromium carbonyl appears as white crystalline or granular solid. Sublimes at room temperature. Burns with a luminous flame. (NTP, 1992)

Hydrogen Bond Acceptor Count

6

Exact Mass

219.909992 g/mol

Monoisotopic Mass

219.909992 g/mol

Boiling Point

410 °F at 760 mm Hg (violent decomposition) (NTP, 1992)

Heavy Atom Count

13

Density

1.77 at 64 °F (NTP, 1992)

Melting Point

230 °F (decomposes) (NTP, 1992)

UNII

920F3EJX2P

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (93.48%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (10.87%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg at 97 °F ; 760 mm Hg at 304° F (NTP, 1992)

Pictograms

Acute Toxic

Acute Toxic

Other CAS

13007-92-6

Metabolism Metabolites

Chromium is absorbed from oral, inhalation, or dermal exposure and distributes to nearly all tissues, with the highest concentrations found in kidney and liver. Bone is also a major storage site and may contribute to long-term retention. Hexavalent chromium's similarity to sulfate and chromate allow it to be transported into cells via sulfate transport mechanisms. Inside the cell, hexavalent chromium is reduced first to pentavalent chromium, then to trivalent chromium by many substances including ascorbate, glutathione, and nicotinamide adenine dinucleotide. Chromium is almost entirely excreted with the urine. (A12, L16)

Wikipedia

Chromium carbonyl

Use Classification

Health Hazards -> Carcinogens

Dates

Last modified: 08-15-2023

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